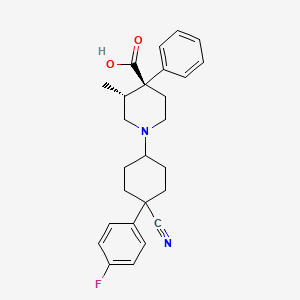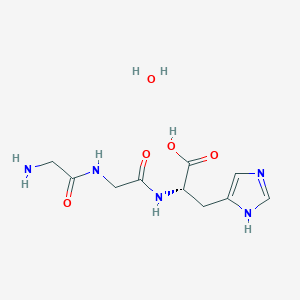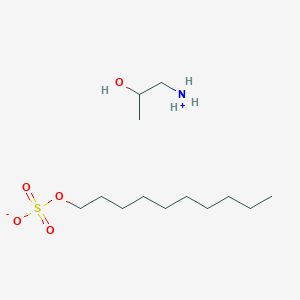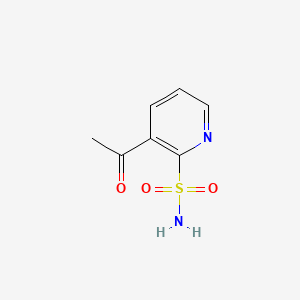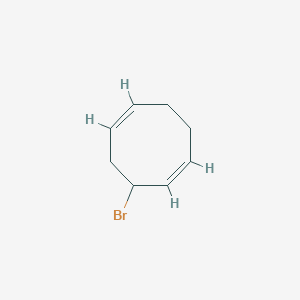
3-Bromo-1,5-cyclooctadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,5-cyclooctadiene is an organic compound with the chemical formula C₈H₁₁Br. It is a brominated derivative of 1,5-cyclooctadiene, characterized by the presence of a bromine atom attached to the third carbon of the cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Reduction Reactions: The bromine atom can be reduced to form 1,5-cyclooctadiene.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Cycloaddition Reagents: Dienes or dienophiles for Diels-Alder reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Various substituted cyclooctadienes.
Cycloaddition Products: Larger cyclic compounds.
Reduction Products: 1,5-cyclooctadiene.
Scientific Research Applications
3-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-cyclooctadiene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, its ability to participate in cycloaddition reactions makes it a valuable intermediate in the synthesis of complex ring systems .
Comparison with Similar Compounds
1,5-Cyclooctadiene: The parent compound without the bromine atom.
6-Bromo-1,4-cyclooctadiene: Another brominated derivative with the bromine atom at a different position.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
Uniqueness: 3-Bromo-1,5-cyclooctadiene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the third position allows for selective functionalization and the formation of diverse derivatives.
Properties
Molecular Formula |
C8H11Br |
|---|---|
Molecular Weight |
187.08 g/mol |
IUPAC Name |
(1Z,5Z)-3-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2/b4-2-,7-5- |
InChI Key |
XQQKELZZZRWNHG-ILNZVKDWSA-N |
Isomeric SMILES |
C/1C/C=C\C(C/C=C1)Br |
Canonical SMILES |
C1CC=CC(CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
